molecular formula C20H36BNO4 B13044030 Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13044030
M. Wt: 365.3 g/mol
InChI Key: HPVPQUWSXKTKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a spirocyclic 8-azaspiro[4.5]decane core with a tert-butyl carbamate group at position 8 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 2. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in pharmaceutical synthesis for constructing biaryl or heteroaryl motifs . Its synthesis involves multi-step protocols starting from spirocyclic ketones, followed by boronate ester installation via palladium-catalyzed coupling or direct substitution (see ).

Properties

Molecular Formula

C20H36BNO4

Molecular Weight

365.3 g/mol

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C20H36BNO4/c1-17(2,3)24-16(23)22-12-10-20(11-13-22)9-8-15(14-20)21-25-18(4,5)19(6,7)26-21/h15H,8-14H2,1-7H3

InChI Key

HPVPQUWSXKTKJK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3(C2)CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a spirocyclic amine with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) to facilitate the formation of the boronate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Mechanism of Action

The mechanism by which Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group can interact with molecular targets through covalent bonding, influencing biological pathways and molecular functions . The spirocyclic structure provides stability and unique reactivity, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Key Research Findings

  • Boronate Utility : The target compound’s boronate group enables efficient cross-coupling (e.g., with aryl halides in ), critical for constructing complex biaryl scaffolds in oncology drugs .
  • Fluorination Impact: Fluorinated analogs exhibit 20–30% higher metabolic stability in hepatocyte assays compared to non-fluorinated versions .
  • Spirocyclic Rigidity : All analogs benefit from the spiro core’s conformational restraint, improving target binding affinity by reducing entropy penalties .

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